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molecular formula C8H7ClO4S B1455540 4-(Chlorosulfonyl)-3-methylbenzoic acid CAS No. 1314960-92-3

4-(Chlorosulfonyl)-3-methylbenzoic acid

Cat. No. B1455540
M. Wt: 234.66 g/mol
InChI Key: QWHLQLIKSZYXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916565B2

Procedure details

4-Chlorosulfonyl-3-methyl-benzoic acid (0.99 g, 4.2 mmol), methanamine (2.0 mL of 33% w/v, 21 mmol), and triethylamine (1.8 mL, 13 mmol) were stirred for 45 min at rt. The reaction mixture was evaporated and the resultant oil was partitioned between ethyl acetate and 1N HCl. The organics were separated and washed with another portion of 1N HCl and then brine. The organics were dried over sodium sulfate and evaporated to give 3-methyl-4-(methylsulfamoyl)benzoic acid (841 mg, 87%). ESI-MS m/z calc. 229.0, found 230.5 (M+1)+; Retention time: 0.64 minutes (3 min run).
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[CH3:14])(=[O:4])=[O:3].CN.[CH2:17]([N:19](CC)CC)C>>[CH3:14][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:5]=1[S:2](=[O:4])(=[O:3])[NH:19][CH3:17])[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
0.99 g
Type
reactant
Smiles
ClS(=O)(=O)C1=C(C=C(C(=O)O)C=C1)C
Name
Quantity
2 mL
Type
reactant
Smiles
CN
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the resultant oil was partitioned between ethyl acetate and 1N HCl
CUSTOM
Type
CUSTOM
Details
The organics were separated
WASH
Type
WASH
Details
washed with another portion of 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=O)O)C=CC1S(NC)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 841 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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